4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound. This compound is intriguing due to its versatile applications in scientific research, particularly within the realms of chemistry, biology, medicine, and industry. As part of the sulfonamide family, it features both sulfonyl and quinoline moieties, which contribute to its rich chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several critical steps:
Formation of the quinoline core: : The reaction typically starts with aniline and ethyl acetoacetate under Friedländer condensation conditions.
Sulfonylation: : This core is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.
Final assembly: : The sulfonated quinoline is reacted with 4-methylbenzenesulfonyl chloride to attach the benzenesulfonamide moiety, often in the presence of a catalyst.
Industrial Production Methods
Scaling up for industrial production requires optimizing each step for yield and purity. This often involves flow chemistry techniques, which allow for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is known for its rich chemistry:
Oxidation: : This compound undergoes oxidation reactions, forming sulfonic acids.
Reduction: : It can be reduced to remove the sulfonyl groups, forming corresponding amines.
Substitution: : Common reagents like sodium hydroxide or sodium hydride can induce nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a synthetic intermediate in complex molecule synthesis.
Biology and Medicine
In biology and medicine, the compound's sulfonamide moiety is known for its antibacterial properties. It is used in studying enzyme inhibition, particularly targeting enzymes involved in bacterial folate synthesis.
Industry
Mechanism of Action
The mechanism of action primarily involves the sulfonamide group. Inhibiting the enzyme dihydropteroate synthase, it disrupts folate synthesis in bacteria. This inhibition occurs through competitive binding, preventing the natural substrate from accessing the enzyme's active site.
Comparison with Similar Compounds
Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with basic antibacterial activity.
Sulfamethoxazole: : Known for broader antibacterial activity, often used in combination with trimethoprim.
Sulfasalazine: : Used in the treatment of inflammatory bowel disease, showcasing how sulfonamide chemistry can be diversified for therapeutic applications.
4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its tetrahydroquinoline core, which enhances its binding properties and potential biological activity. Its unique structure sets it apart from these simpler sulfonamide derivatives, providing a broader scope for application and study.
This blend of sulfonamide with a tetrahydroquinoline core makes it a versatile compound with a unique mechanism and broad applications
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDWJQZAFGWJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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